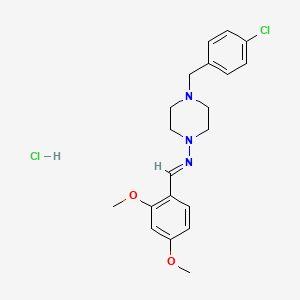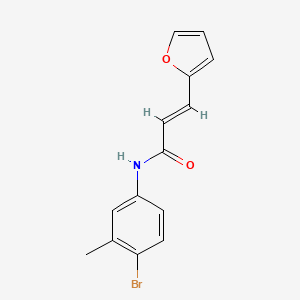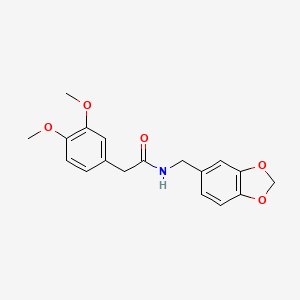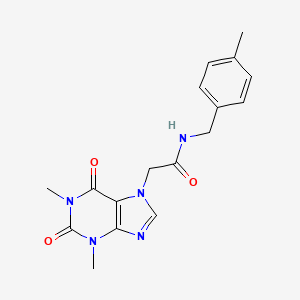
4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride, also known as CBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This inhibition may lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the reduction of oxidative stress in cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
Future research on 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride could focus on its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. It could also be studied for its potential as an anti-inflammatory agent in the treatment of various inflammatory diseases. Additionally, further investigation into the mechanism of action of 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride could provide insight into its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride involves the reaction of 4-chlorobenzylamine, 2,4-dimethoxybenzaldehyde, and piperazine in the presence of hydrochloric acid. The resulting product is 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride hydrochloride, which is a white crystalline powder.
Applications De Recherche Scientifique
4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, with research suggesting that it may be effective in reducing inflammation in the body.
Propriétés
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2.ClH/c1-25-19-8-5-17(20(13-19)26-2)14-22-24-11-9-23(10-12-24)15-16-3-6-18(21)7-4-16;/h3-8,13-14H,9-12,15H2,1-2H3;1H/b22-14+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNBACWALBFKKD-CWUUNJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5777067.png)
![2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5777069.png)


![3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5777088.png)


![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide](/img/structure/B5777118.png)

![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)

![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)